![molecular formula C6H7IN2 B2963397 (5-Iodo-pyridin-2-yl)-methyl-amine CAS No. 280116-78-1](/img/structure/B2963397.png)
(5-Iodo-pyridin-2-yl)-methyl-amine
Overview
Description
(5-Iodo-pyridin-2-yl)-methyl-amine, also known as IMPY, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IMPY is a derivative of pyridine, a heterocyclic aromatic compound commonly found in nature. The unique properties of IMPY make it a valuable tool in various research areas, including medicinal chemistry, neuroscience, and biochemistry.
Scientific Research Applications
Transition Metal Complexes
- The compound has been used in the preparation of a novel pentadentate amine/imine ligand, which acts as a pentadentate in a series of first-row transition metal complexes. These complexes have applications in various chemical reactions and materials science (Schmidt, Wiedemann, & Grohmann, 2011).
Synthesis of Iodoimidazo[1,5-a]pyridines
- The compound has been involved in iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions. This method is efficient for constructing 1-iodoimidazo[1,5-a]pyridines, which are valuable in medicinal chemistry and materials science (Wu et al., 2016).
Enzymatic Oxyfunctionalization
- Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon source, has been used to convert different pyridin-2-amines into their 5-hydroxy derivatives. This enzymatic method provides an eco-friendly approach for the synthesis of hydroxylated pyridines, which are important in pharmaceutical and chemical industries (Stankevičiūtė et al., 2016).
Palladium Complexes as Catalysts
- Palladium complexes of (imino)pyridine ligands, including those derived from pyridin-2-ylmethylamines, have been synthesized. These complexes are investigated for their use as catalysts in ethylene dimerization, highlighting their potential in industrial catalysis (Nyamato, Ojwach, & Akerman, 2015).
Suzuki Cross-Coupling Reactions
- In a study, palladium-catalyzed Suzuki cross-coupling reactions were employed to synthesize novel pyridine derivatives from pyridin-2-ylmethylamines. These reactions are important for the development of new pharmaceuticals and materials (Ahmad et al., 2017).
Crystal Structure and Molecular Docking Studies
- The compound's structural characteristics have been analyzed using X-ray crystallography, DFT calculations, and molecular docking. Such studies are essential for the development of new drugs and understanding molecular interactions (He et al., 2020).
properties
IUPAC Name |
5-iodo-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPWDCQJEJGUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-pyridin-2-yl)-methyl-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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